Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is an organic compound with the molecular formula C14H13ClN2O4. This compound is part of a class of chemicals known for their diverse applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 3-chloro-2-methylphenylamine with dimethyl acetylenedicarboxylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrrole-3,4-dicarboxylate
- Dimethyl 1-(2-chlorophenyl)-5-iodo-1H-pyrrole-3,4-dicarboxylate
- Dimethyl 1-(4-bromo-2-methylphenyl)-5-iodo-1H-pyrrole-3,4-dicarboxylate
Uniqueness
Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity
Properties
CAS No. |
853329-94-9 |
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Molecular Formula |
C16H16ClNO4 |
Molecular Weight |
321.75 g/mol |
IUPAC Name |
dimethyl 1-(3-chloro-2-methylphenyl)-2-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H16ClNO4/c1-9-12(17)6-5-7-13(9)18-8-11(15(19)21-3)14(10(18)2)16(20)22-4/h5-8H,1-4H3 |
InChI Key |
IEYXFDKUDYNQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(C(=C2C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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